molecular formula C20H20O6 B5603447 2,4-bis(4-methoxyphenyl)-1,3-cyclobutanedicarboxylic acid

2,4-bis(4-methoxyphenyl)-1,3-cyclobutanedicarboxylic acid

Cat. No. B5603447
M. Wt: 356.4 g/mol
InChI Key: PCQGFNFDLGXLPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives often involves strategies to construct the cyclobutane core with high precision. Techniques such as photochemical reactions or [2+2] cycloadditions are commonly employed. For compounds similar to 2,4-bis(4-methoxyphenyl)-1,3-cyclobutanedicarboxylic acid, regiospecific synthetic routes involving intermediates that allow for the introduction of functional groups at precise locations on the cyclobutane ring are crucial. These methods ensure the correct placement of the methoxyphenyl groups and the carboxylic acid functionalities, which are vital for the compound's subsequent reactivity and properties.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including the orientation and configuration of attached groups, significantly affects their chemical behavior. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are essential tools for elucidating these structures. The cyclobutane core's square planar geometry imposes steric constraints that influence the electronic environment of the molecule, affecting its reactivity. The methoxyphenyl groups contribute to the electronic distribution within the molecule through their electron-donating effects, impacting the compound's overall stability and reactivity.

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the attached functional groups. The presence of carboxylic acid groups in this compound makes it amenable to reactions typical of carboxylic acids, such as esterification and amidation. The compound's reactivity can also be influenced by the electron-donating methoxy groups, which may stabilize or destabilize intermediates in chemical reactions, affecting the compound's overall reactivity profile.

Physical Properties Analysis

The physical properties of cyclobutane derivatives, such as melting points, boiling points, and solubility, are influenced by the molecule's overall structure and functional groups. The methoxyphenyl groups increase the compound's aromatic character, affecting its solubility in organic solvents. Additionally, the cyclobutane ring's rigid structure contributes to the compound's melting and boiling points by imposing constraints on molecular flexibility and packing in the solid state.

Chemical Properties Analysis

The chemical properties of cyclobutane derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. The carboxylic acid groups in this compound confer acidic properties, making the compound reactive towards bases and nucleophilic reagents. The methoxy groups influence the compound's electronic properties, affecting its reactivity towards electrophilic substitution reactions at the aromatic ring.

References for detailed scientific research and insights on cyclobutane derivatives and specifically on “this compound” can be explored through the following links:

properties

IUPAC Name

2,4-bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-25-13-7-3-11(4-8-13)15-17(19(21)22)16(18(15)20(23)24)12-5-9-14(26-2)10-6-12/h3-10,15-18H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQGFNFDLGXLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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